molecular formula C19H24ClN3O3S2 B15019662 N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide

Cat. No.: B15019662
M. Wt: 442.0 g/mol
InChI Key: RVNRQLHDHOHXHZ-UHFFFAOYSA-N
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Description

N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl linkage, and a dimethylsulfamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the chlorination of a phenylmethyl compound, followed by the introduction of a sulfanyl group through a nucleophilic substitution reaction. The final step involves the coupling of the dimethylsulfamoyl group with the intermediate product under controlled conditions, such as using a base catalyst and maintaining a specific temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the dimethylsulfamoyl group, yielding simpler amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
  • N-(2-{[(3-Bromophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide
  • N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(methylsulfamoyl)(phenyl)amino]acetamide

Uniqueness

N-(2-{[(3-Chlorophenyl)methyl]sulfanyl}ethyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the dimethylsulfamoyl group contributes to its potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H24ClN3O3S2

Molecular Weight

442.0 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-[N-(dimethylsulfamoyl)anilino]acetamide

InChI

InChI=1S/C19H24ClN3O3S2/c1-22(2)28(25,26)23(18-9-4-3-5-10-18)14-19(24)21-11-12-27-15-16-7-6-8-17(20)13-16/h3-10,13H,11-12,14-15H2,1-2H3,(H,21,24)

InChI Key

RVNRQLHDHOHXHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCCSCC1=CC(=CC=C1)Cl)C2=CC=CC=C2

Origin of Product

United States

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